6-fluoro-1H-indazole-3-carboxylic Acid
Overview
Description
6-fluoro-1H-indazole-3-carboxylic acid is a chemical compound with the CAS Number: 129295-30-3 . It has a molecular weight of 180.14 . The compound is solid in its physical form .
Synthesis Analysis
A practical synthesis of 1H-indazole, which could be applicable to this compound, has been presented in a study . The study proposed a hydrogen bond propelled mechanism for the cyclization step, which was found to be suitable for similar cyclizations .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code for the compound is 1S/C8H5FN2O2/c9-4-1-2-5-6 (3-4)10-11-7 (5)8 (12)13/h1-3H, (H,10,11) (H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a study on the synthesis of 1H-indazole presented a new mechanism for the cyclization step . This mechanism could potentially be applicable to reactions involving this compound .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 180.14 .Scientific Research Applications
Antispermatogenic Agents : A class of halogenated 1-benzylindazole-3-carboxylic acids, including compounds related to 6-fluoro-1H-indazole-3-carboxylic Acid, demonstrated potent antispermatogenic activity. This suggests their potential application in male contraception or treatment of conditions like prostate cancer (Corsi & Palazzo, 1976).
Chemical Reactions and Structures : Research on the indazole series, including derivatives of this compound, provided insights into chemical reactions such as decarboxylation and the formation of novel compounds with unique ring structures (Gale & Wilshire, 1973).
Thermodynamic Properties : Studies on the enthalpy of formation for indazoles, including 1H-indazole-3-carboxylic acid derivatives, have contributed to understanding their energetic and structural influences in various reactions (Orozco-Guareño et al., 2019).
Crystal Structure Analysis : Investigations into the crystal structure of indazole derivatives like 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid have revealed details about their crystalline forms, which can influence their bioactivity and therapeutic activity (Hu Yong-zhou, 2008).
Synthetic Methodologies : Improved synthetic processes for compounds like 1H-indazole-3-carboxylic acid, related to this compound, have been developed. These methods are characterized by lower costs and simpler operations, making them suitable for industrial manufacture (Rao Er-chang, 2006).
Mechanism of Action
Target of Action
6-Fluoro-1H-indazole-3-carboxylic Acid, like other indazole derivatives, has been found to have a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazoles are known to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction with its targets can lead to changes in the function of these proteins, affecting the biochemical pathways they are involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival . Similarly, the modulation of CHK1, CHK2, and h-sgk kinases can influence various cellular processes, including DNA damage response and cell volume regulation .
Pharmacokinetics
The compound’s molecular weight of 18014 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. For example, if it inhibits phosphoinositide 3-kinase δ, it could potentially suppress cell growth and proliferation . If it modulates CHK1, CHK2, and h-sgk kinases, it could affect DNA repair mechanisms and cell volume regulation .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This interaction is crucial for its potential therapeutic applications, especially in cancer treatment where kinase inhibitors are often employed .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by blocking the signaling pathways that promote cell division . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases, inhibiting their activity. This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The major metabolic transformations include hydroxylation, oxidation, and conjugation with glucuronic acid . These metabolic processes are essential for the compound’s elimination from the body and can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and distributed to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can also influence its subcellular distribution and activity . These localization patterns are critical for understanding the compound’s mechanism of action and therapeutic potential.
Properties
IUPAC Name |
6-fluoro-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPFUABTEGLQBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445320 | |
Record name | 6-fluoro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129295-30-3 | |
Record name | 6-fluoro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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